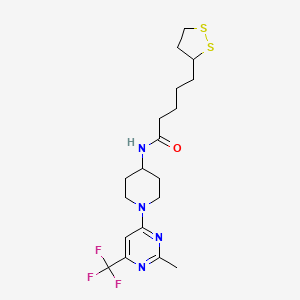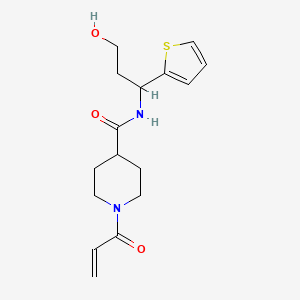![molecular formula C10H13FN2O4S B2602748 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine CAS No. 2418727-18-9](/img/structure/B2602748.png)
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine, also known as FSCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine varies depending on its application. In medicinal chemistry, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to inhibit the activity of certain enzymes and proteins involved in disease progression. In material science, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been used as a cross-linking agent to improve the mechanical properties of polymers. In agriculture, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to disrupt the growth and development of pests and weeds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine also vary depending on its application. In medicinal chemistry, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In material science, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been used to improve the thermal stability and mechanical strength of polymers. In agriculture, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to have selective herbicidal and insecticidal activity.
Advantages and Limitations for Lab Experiments
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine also has some limitations, including its high cost and limited availability.
Future Directions
For the study of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine include further optimization of its structure, synthesis method, and potential applications.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine involves several steps, including the reaction of 3-hydroxypyridine with methyl isobutyl ketone, followed by the reaction with chlorosulfonic acid and sodium fluoride to produce the final product. The synthesis method has been optimized to improve the yield and purity of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been used as a building block for the synthesis of new materials with unique properties. In agriculture, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c1-7(2)13(3)10(14)8-4-9(6-12-5-8)17-18(11,15)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNVCEPOTLEYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

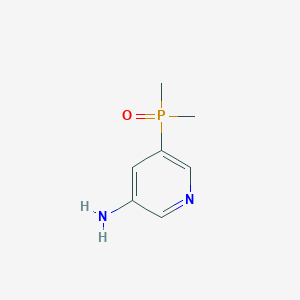
![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)
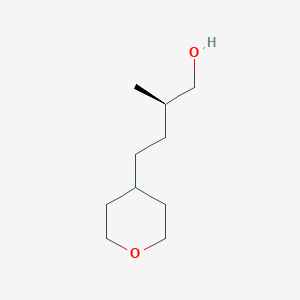
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)


![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)
![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)
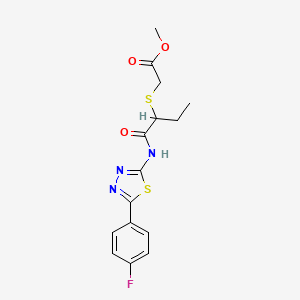
![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)
